molecular formula C22H24IN5O2S B2582049 4-iodo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide CAS No. 946350-36-3

4-iodo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2582049
CAS RN: 946350-36-3
M. Wt: 549.43
InChI Key: SOTRRPBCOHGXQD-UHFFFAOYSA-N
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Description

The compound “4-iodo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide” belongs to the class of organic compounds known as alpha amino acid amides .


Synthesis Analysis

The synthesis of such compounds often involves complex reactions. For instance, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of a family of benzenesulfonamides evaluated for various biological activities, including enzyme inhibition. For example, substituted benzenesulfonamides have been synthesized and investigated for their role as potent membrane-bound phospholipase A2 inhibitors. These compounds have shown significant activity in vitro and demonstrated protective effects in vivo, such as reducing the size of myocardial infarction in coronary occluded rats (Oinuma et al., 1991).

Antimicrobial and Anticancer Activities

Certain derivatives, including those with a similar scaffold, have been explored for their antimicrobial and anticancer activities. Novel indenopyridine derivatives, for instance, have been synthesized and tested against cancer cell lines, with some compounds exhibiting higher potency than reference drugs (Ghorab & Al-Said, 2012). Similarly, novel benzenesulfonamides with triazine and pyrimidine moieties have demonstrated significant antimicrobial activity against several microbial strains (Desai, Makwana, & Senta, 2016).

Molecular Structure and Dynamics

The compound and its relatives have been subjects of structural characterization to understand their molecular frameworks better. Studies have involved computational and spectroscopic methods to investigate their structures, dynamics, and interactions at the molecular level. For instance, nonaqueous capillary electrophoresis has been employed for the separation of related substances, showcasing the method's effectiveness for quality control (Ye et al., 2012).

Corrosion Inhibition

Research has also extended into the field of materials science, where piperidine derivatives, sharing a part of the molecular structure with the target compound, have been analyzed for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have provided insights into their adsorption behaviors and inhibition efficiencies, offering potential applications in corrosion protection technologies (Kaya et al., 2016).

properties

IUPAC Name

4-iodo-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24IN5O2S/c1-16-15-21(28-13-3-2-4-14-28)26-22(24-16)25-18-7-9-19(10-8-18)27-31(29,30)20-11-5-17(23)6-12-20/h5-12,15,27H,2-4,13-14H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTRRPBCOHGXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24IN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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